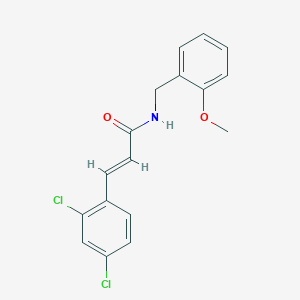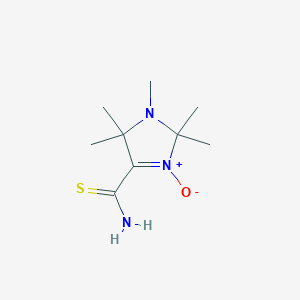![molecular formula C17H17FN2O2 B5850196 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide, also known as PF-06282999, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of small molecule inhibitors that target the protein bromodomain and extra-terminal (BET) family. BET proteins are involved in gene transcription regulation, and their inhibition has shown promising results in various disease models.
Wirkmechanismus
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide targets the protein bromodomain and extra-terminal (BET) family. BET proteins are involved in gene transcription regulation, and their inhibition has shown promising results in various disease models. 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the inhibition of gene transcription. This results in the downregulation of various genes involved in disease progression, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects. In cancer, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the development of atherosclerosis by reducing the expression of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for BET proteins, which allows for specific targeting of disease-related genes. Another advantage is its potent inhibitory activity, which allows for the use of lower concentrations in experiments. However, one of the limitations is its low solubility, which can affect its bioavailability and limit its use in in vivo experiments. Another limitation is its potential off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the role of BET proteins in various disease models, including neurodegenerative diseases and viral infections. Additionally, the combination of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide with other therapies, such as chemotherapy or immunotherapy, could lead to improved therapeutic efficacy. Finally, the development of better drug delivery systems could improve the bioavailability and efficacy of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide in vivo.
Synthesemethoden
The synthesis of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-fluoroacetophenone from 4-fluorobenzaldehyde. This is followed by the reaction of 4-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. The final step involves the reaction of the enamine with 4-fluorobenzoyl chloride to yield 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been studied extensively for its potential therapeutic uses. It has shown promising results in various disease models, including cancer, inflammation, and cardiovascular diseases. In cancer, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. In inflammation, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the development of atherosclerosis.
Eigenschaften
IUPAC Name |
4-[[2-(4-fluorophenyl)acetyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)17(22)13-5-9-15(10-6-13)19-16(21)11-12-3-7-14(18)8-4-12/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJTEJGWQYHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)



![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

